molecular formula C21H14Cl2N2O3S B2930075 N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE CAS No. 424796-04-3

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE

Cat. No.: B2930075
CAS No.: 424796-04-3
M. Wt: 445.31
InChI Key: YVESTLOJEGCOOL-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic benzothiazole derivative supplied with a high purity level of 95%+ and a molecular weight of 445.31 . This compound is defined by the molecular formula C21H14Cl2N2O3S and is identified by CAS registry number 424796-04-3 . Benzothiazoles represent a highly significant class of heterocyclic compounds known for their diverse pharmacological profiles . As an important pharmaceutical intermediate, this scaffold is frequently investigated for its potential biological activities, which may include antimicrobial, antifungal, anti-tuberculosis, and anticancer effects, making it a valuable template in medicinal chemistry and drug discovery research . Researchers can utilize this compound as a key building block or precursor in the synthesis of novel bioactive molecules or for structure-activity relationship (SAR) studies. This product is intended for Research Use Only (RUO) and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3S/c22-12-5-8-18(15(23)9-12)28-11-20(27)24-13-6-7-17(26)14(10-13)21-25-16-3-1-2-4-19(16)29-21/h1-10,26H,11H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVESTLOJEGCOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-2-(2,4-DICHLOROPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The target compound’s benzothiazole-hydroxyphenyl substituent distinguishes it from auxin-like analogs (e.g., compound 533), suggesting divergent biological targets.
  • Quinazolinone-based analogs (e.g., 8d) exhibit higher melting points (~188°C), likely due to rigid aromatic cores and hydrogen-bonding capacity .

Benzothiazole-Containing Acetamides

Benzothiazole derivatives are prominent in anticancer and kinase inhibition research. Notable comparisons include:

Compound Name Substituents/Modifications Key Properties/Activities Reference
Target Compound 4-Hydroxyphenyl, dichlorophenoxy Potential kinase inhibition -
BZ-IV (N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide) Piperazinyl group Anticancer activity; synthesized via coupling (52–68% yield)
N-(4-Hydroxyphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)-acetamide Trioxo-benzothiazole, hydroxyphenyl Crystal structure: π-stacking (3.93 Å), hydrogen bonding

Key Observations :

  • BZ-IV’s piperazinyl group enhances solubility and interaction with cellular targets (e.g., kinases), yielding moderate anticancer activity .
  • The hydroxyphenyl-benzothiazole motif in the target compound may mimic the π-stacking and hydrogen-bonding interactions observed in ’s crystal structure, influencing solid-state stability and receptor binding .

Hybrid Structures with Dual Functional Groups

Compounds combining chlorophenoxy and heterocyclic groups highlight structure-activity trends:

Compound Name Hybrid Features Key Properties/Activities Reference
Target Compound Benzothiazole + dichlorophenoxy Uniquely bridges kinase/auxin scaffolds -
2-[[5-(1,3-Benzothiazol-2-ylsulfanylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide Benzothiazole + triazole + hydroxypropyl Complex heterocyclic interactions
8e () Quinazolinone + piperazinyl + dichlorophenoxy High melting point (205–206°C)

Key Observations :

  • Hybrid structures like the target compound may exhibit multifunctional activity but face synthetic challenges due to steric hindrance from bulky groups (e.g., benzothiazole + dichlorophenoxy).
  • High melting points in quinazolinone-piperazine hybrids (e.g., 8e) suggest that the target compound’s melting point likely exceeds 200°C, pending experimental validation .

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dichlorophenoxy)acetamide is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

  • Chemical Formula : C20H12Cl2N2O2S
  • Molecular Weight : 415.29 g/mol
  • CAS Number : 332152-69-9

The compound exhibits a multifaceted mechanism of action primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. Research has demonstrated that it selectively inhibits COX-2 over COX-1, making it a candidate for anti-inflammatory therapies without the gastrointestinal side effects commonly associated with non-selective COX inhibitors.

Antioxidant Activity

Studies have indicated that this compound possesses significant antioxidant properties. In various assays, it has shown to outperform ascorbic acid (vitamin C) in scavenging free radicals:

Assay Type Activity Reference
DPPH Radical Scavenging1.5 times more potent than ascorbic acid
Reducing PowerOptical density value of 1.149

Anti-inflammatory Activity

The compound's ability to inhibit COX enzymes translates into notable anti-inflammatory effects. In vivo studies have shown that it significantly reduces edema and other markers of inflammation:

Inflammatory Marker Inhibition Percentage Standard Comparison
Edema68%Sodium Diclofenac (51%)
IL-1β ConcentrationSignificant reduction

Case Studies and Research Findings

  • Inhibitory Effects on COX Enzymes :
    • A study evaluated the IC50 values for COX-1 and COX-2 inhibition, revealing that the compound had a lower IC50 for COX-2 (0.04–0.46 μM) compared to COX-1 (4.15–18.80 μM), highlighting its selective inhibition profile .
  • Analgesic Properties :
    • The analgesic activity was assessed through various models, showing that compounds similar to this compound provided protection percentages close to standard analgesics like sodium diclofenac .
  • Structure-Activity Relationship (SAR) :
    • Research into SAR has indicated that modifications in the benzothiazole and phenolic moieties significantly affect biological activity, suggesting that further structural optimization could enhance efficacy .

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